

Assessing the Specificity of MMV390048: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MMV676584

Cat. No.: B4942471

[Get Quote](#)

For researchers in drug development and parasitology, understanding the specificity of a compound is paramount to predicting its therapeutic window and potential off-target effects. This guide provides a detailed comparison of the antimalarial candidate MMV390048 (also known as MMV048), focusing on its specificity for its primary target, Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), versus a panel of human kinases.

MMV390048 is a potent inhibitor of PfPI4K, a lipid kinase essential for the parasite's life cycle, making it a promising target for antimalarial therapy.^{[1][2]} However, the development of MMV390048 was halted due to adverse developmental toxicity observed in rats, which was linked to the inhibition of several human kinases.^{[3][4]} This guide synthesizes available preclinical data to offer a clear perspective on the compound's selectivity profile.

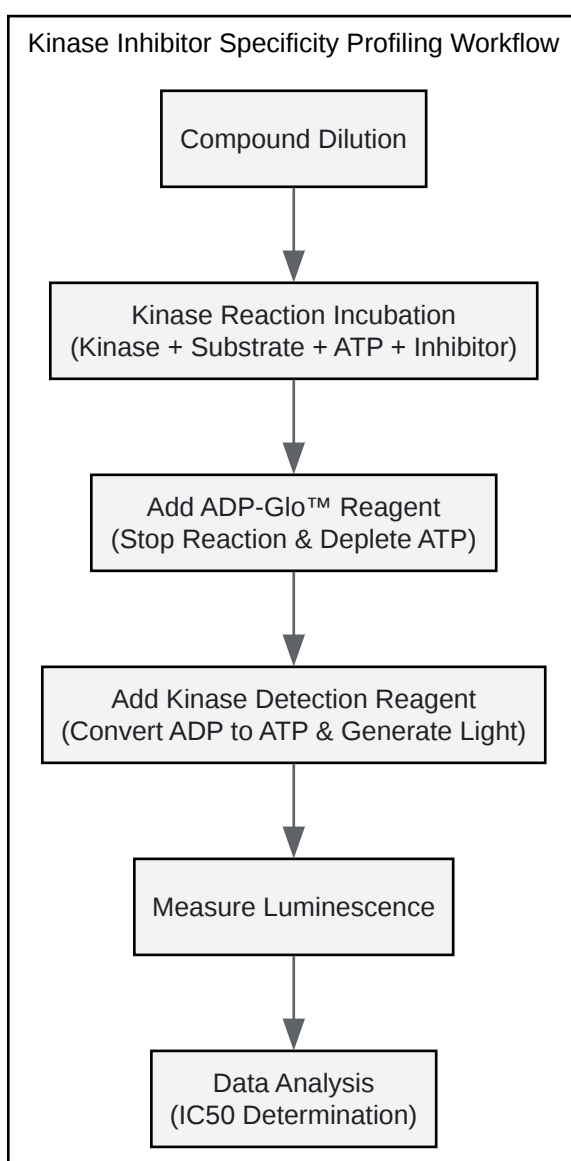
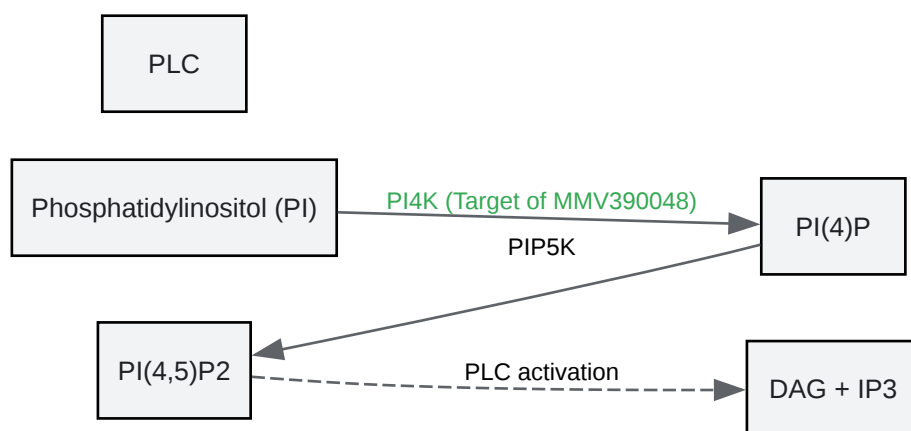
Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of MMV390048 against its intended parasite target and key human off-target kinases. This data is crucial for understanding the therapeutic index and potential for cross-reactivity. A next-generation PI4K inhibitor, UCT943, is included for comparison to highlight advancements in achieving greater selectivity.

Target	Organism	MMV390048 IC50 (nM)	UCT943 IC50 (nM)	Reference(s)
PI4K	Plasmodium falciparum	28	23	[2] [5]
PI4K β	Human	~5400	>200-fold vs PvPI4K	[6] [7]
PIP4K2C	Human	In the same range as PfPI4K	Not reported	[2] [8]
ATM	Human	Lower affinity than PfPI4K	Not reported	[3] [8]
TNIK	Human	Lower affinity than PfPI4K	Not reported	[3] [8]
MAP4K4	Human	Implicated in toxicity	Not reported	[3] [4]
MINK1	Human	Implicated in toxicity	Not reported	[3] [4]
PI3Ky	Human	Implicated in toxicity	Not reported	[3]

Signaling Pathway Context

The diagram below illustrates the central role of PI4K in the phosphoinositide signaling pathway, which is highly conserved across eukaryotes. Inhibition of this pathway can have broad cellular effects, underscoring the need for parasite-specific inhibitors.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. research.monash.edu [research.monash.edu]
- 2. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malarial PI4K inhibitor induced diaphragmatic hernias in rat: Potential link with mammalian kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malarial PI4K inhibitor induced diaphragmatic hernias in rat: Potential link with mammalian kinase inhibition | Medicines for Malaria Venture [mmv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the Antimalarial MMV390048 against Babesia Infection Reveals Phosphatidylinositol 4-Kinase as a Druggable Target for Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Specificity of MMV390048: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b4942471#assessing-the-specificity-of-mmvm676584]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com